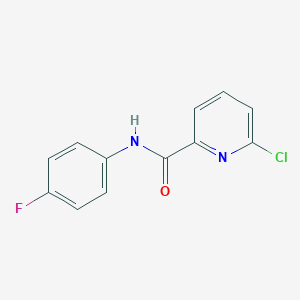

6-Chloro-N-(4-fluorophenyl)picolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O/c13-11-3-1-2-10(16-11)12(17)15-9-6-4-8(14)5-7-9/h1-7H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASGMHMVKYJQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455887 | |

| Record name | 6-Chloro-N-(4-fluorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137640-94-9 | |

| Record name | 6-Chloro-N-(4-fluorophenyl)picolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Chloro-N-(4-fluorophenyl)picolinamide chemical properties

An In-depth Technical Guide on 6-Chloro-N-(4-fluorophenyl)picolinamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development.

Disclaimer: Publicly available experimental data for this compound is limited. The information presented herein combines computed data from established chemical databases with experimental data from closely related analogs to provide a comprehensive profile.

Core Chemical Properties

This compound is a halogenated aromatic amide. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide | [PubChem] |

| CAS Number | 137640-94-9 | [PubChem] |

| Molecular Formula | C₁₂H₈ClFN₂O | [PubChem] |

| Molecular Weight | 250.65 g/mol | [PubChem] |

| Canonical SMILES | C1=CC(=C(C=C1)F)NC(=O)C2=NC=CC=C2Cl | [PubChem] |

| InChI Key | KASGMHMVKYJQKR-UHFFFAOYSA-N | [PubChem] |

| Computed XLogP3 | 3.1 | [PubChem] |

| Computed Hydrogen Bond Donors | 1 | [PubChem] |

| Computed Hydrogen Bond Acceptors | 3 | [PubChem] |

Experimental Data and Protocols

Proposed Synthetic Protocol

The synthesis of this compound can be proposed via the amidation of 6-chloropicolinoyl chloride with 4-fluoroaniline. This method is adapted from the reported synthesis of 3,6-dichloro-N-(4-fluorophenyl)picolinamide.

Materials:

-

6-Chloropicolinoyl chloride (1.0 equivalent)

-

4-Fluoroaniline (1.0 equivalent)

-

Toluene (Anhydrous)

-

Ethanol (for washing)

-

Methanol (for crystallization)

Procedure:

-

A solution of 6-chloropicolinoyl chloride (1.0 equivalent) in 50 ml of anhydrous toluene is prepared in a reaction flask.

-

To a separate flask, a solution of 4-fluoroaniline (1.0 equivalent) in 10 ml of anhydrous toluene is prepared.

-

The 4-fluoroaniline solution is added to the 6-chloropicolinoyl chloride solution.

-

The reaction mixture is refluxed for 1 hour with constant stirring.

-

After reflux, the resulting white precipitate is collected by filtration.

-

The precipitate is washed several times with ethanol.

-

The washed product is dried in vacuo to yield the final compound.

-

For purification and crystal growth, the product can be dissolved in methanol and allowed for slow evaporation.

Below is a diagram illustrating the proposed experimental workflow.

Elucidation of the Chemical Structure of 6-Chloro-N-(4-fluorophenyl)picolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-Chloro-N-(4-fluorophenyl)picolinamide, a picolinamide derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific compound, this guide presents a combination of a plausible synthetic route and predicted spectroscopic data based on established principles and data from analogous structures. This document serves as a robust reference for researchers engaged in the synthesis, characterization, and application of similar molecules.

Chemical Identity and Properties

This compound is a substituted aromatic amide. Its fundamental chemical identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide[1] |

| CAS Number | 137640-94-9[1][2][3] |

| Molecular Formula | C₁₂H₈ClFN₂O[1][2] |

| Molecular Weight | 250.66 g/mol [1][2] |

| Canonical SMILES | C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F[1] |

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound is via the acylation of 4-fluoroaniline with 6-chloropicolinoyl chloride. This reaction is a standard method for amide bond formation. A detailed experimental protocol is provided below, adapted from the synthesis of a structurally related compound.[4]

Reaction Scheme:

Caption: Synthetic scheme for this compound.

Materials:

-

6-Chloropicolinoyl chloride

-

4-Fluoroaniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoroaniline (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

To this stirring solution, add a solution of 6-chloropicolinoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | br s | 1H | -NH- |

| ~8.2 | d | 1H | Pyridine-H3 |

| ~7.8 | t | 1H | Pyridine-H4 |

| ~7.6 | dd | 2H | Phenyl-H2, H6 |

| ~7.5 | d | 1H | Pyridine-H5 |

| ~7.1 | t | 2H | Phenyl-H3, H5 |

Note: Chemical shifts are predicted based on known values for N-(4-fluorophenyl)picolinamide and the expected deshielding effects of the chlorine substituent on the pyridine ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~160 (d) | Phenyl-C4 (C-F) |

| ~150 | Pyridine-C6 (C-Cl) |

| ~148 | Pyridine-C2 |

| ~140 | Pyridine-C4 |

| ~134 (d) | Phenyl-C1 |

| ~128 | Pyridine-C5 |

| ~124 | Pyridine-C3 |

| ~122 (d) | Phenyl-C2, C6 |

| ~116 (d) | Phenyl-C3, C5 |

Note: The 'd' denotes a doublet arising from coupling with the fluorine atom. Chemical shifts are predicted based on analogous structures.

Experimental Protocol for NMR Spectroscopy:

-

Prepare a solution of this compound (5-10 mg) in deuterated chloroform (CDCl₃, ~0.7 mL).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer at room temperature.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Intensity | Assignment |

| 250/252 | High | [M]⁺, [M+2]⁺ (Molecular ion peak, ~3:1 ratio) |

| 140/142 | Moderate | [C₅H₃ClNCO]⁺ (Loss of fluorophenyl radical) |

| 111 | High | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 95 | Moderate | [C₅H₄N]⁺ (Pyridyl cation) |

Experimental Protocol for Mass Spectrometry:

-

Introduce a small sample of this compound into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

-

Ionize the sample using electron ionization (EI) at 70 eV.

-

Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Record the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (amide I band) |

| ~1590, 1480 | Strong | Aromatic C=C stretch |

| ~1540 | Strong | N-H bend (amide II band) |

| ~1220 | Strong | C-N stretch |

| ~1100 | Strong | C-F stretch |

| ~780 | Strong | C-Cl stretch |

Experimental Protocol for Infrared Spectroscopy:

-

Prepare a sample of solid this compound for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

For ATR, place a small amount of the solid sample directly onto the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Workflow and Data Integration

The structural elucidation of this compound follows a logical workflow, integrating data from multiple analytical techniques to arrive at an unambiguous structure.

Caption: Workflow for the synthesis and structural elucidation of this compound.

This integrated approach ensures a high degree of confidence in the assigned structure. The molecular formula and weight are determined by MS, the functional groups are identified by IR, and the precise connectivity of atoms and the stereochemistry are established by NMR. Together, these techniques provide a complete picture of the molecular architecture.

References

Technical Guide: 6-Chloro-N-(4-fluorophenyl)picolinamide (CAS 137640-94-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for 6-Chloro-N-(4-fluorophenyl)picolinamide. This guide is compiled based on available information for structurally related compounds and provides a framework for potential synthesis, biological evaluation, and mechanism of action studies. All experimental data presented herein is hypothetical and for illustrative purposes.

Core Compound Information

This compound is a synthetic organic compound belonging to the picolinamide class of molecules. Picolinamides, characterized by a pyridine-2-carboxamide scaffold, are recognized for their diverse pharmacological activities. The presence of a chlorine atom on the pyridine ring and a fluorine atom on the N-phenyl substituent suggests potential for unique biological properties, possibly influencing its potency, selectivity, and metabolic stability.

| Property | Value | Source |

| CAS Number | 137640-94-9 | |

| Molecular Formula | C₁₂H₈ClFN₂O | [1] |

| Molecular Weight | 250.66 g/mol | [1] |

| IUPAC Name | 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide | [1] |

| Synonyms | 6-Chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide | [1] |

| InChIKey | KASGMHMVKYJQKR-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway

The synthesis proceeds via the formation of an acyl chloride intermediate from 6-chloropicolinic acid, followed by amidation with 4-fluoroaniline.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-Chloropicolinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 6-chloropicolinoyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 4-fluoroaniline (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of the crude 6-chloropicolinoyl chloride (1 equivalent) in the same anhydrous solvent to the 4-fluoroaniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Potential Biological Activity and Mechanism of Action (Hypothetical)

Based on the known biological activities of other picolinamide derivatives, this compound is hypothesized to possess antibacterial properties , potentially acting as an inhibitor of a key bacterial enzyme. The presence of the chloro and fluoro substituents may enhance its membrane permeability and target engagement.

A plausible mechanism of action is the inhibition of bacterial DNA gyrase or topoisomerase IV , enzymes essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA double-strand breaks, ultimately resulting in bacterial cell death.

Hypothetical Signaling Pathway

Caption: Hypothetical mechanism of action via inhibition of bacterial DNA gyrase/topoisomerase IV.

Preclinical Characterization (Hypothetical Data)

The following tables present hypothetical data from preclinical studies to evaluate the potential antibacterial activity of this compound.

In Vitro Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 2 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 4 |

| Escherichia coli (ATCC 25922) | Gram-negative | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >64 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 8 |

Experimental Protocol: MIC Determination (Broth Microdilution Method)

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay

Table 2: Inhibition of E. coli DNA Gyrase Supercoiling Activity.

| Compound Concentration (µM) | % Inhibition |

| 0.1 | 15 |

| 1 | 45 |

| 10 | 85 |

| 100 | 98 |

| IC₅₀ (µM) | 2.2 |

Experimental Protocol: DNA Gyrase Inhibition Assay

-

The assay is performed in a reaction buffer containing relaxed pBR322 DNA, E. coli DNA gyrase, and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37 °C for 1 hour.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Quantify the amount of supercoiled DNA using densitometry.

-

Calculate the percentage of inhibition relative to a no-drug control and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in public literature, its chemical structure suggests it is a promising candidate for further investigation, particularly in the field of antibacterial drug discovery. The proposed synthesis provides a viable route for its preparation, and the hypothetical preclinical data presented here offer a framework for its potential evaluation as a DNA gyrase inhibitor. Further research is warranted to validate these hypotheses and to fully elucidate the pharmacological profile of this compound.

References

Technical Guide: 6-Chloro-N-(4-fluorophenyl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N-(4-fluorophenyl)picolinamide, a picolinamide derivative of interest in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, provides a potential synthetic route, outlines analytical methodologies for its characterization, and discusses its potential mechanisms of action based on related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics.

Physicochemical Properties

This compound is a synthetic compound with the molecular formula C₁₂H₈ClFN₂O.[1] Its molecular weight is 250.65 g/mol .[1] A summary of its key identifiers and computed properties is provided in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClFN₂O | [1] |

| Molecular Weight | 250.65 g/mol | [1] |

| IUPAC Name | 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide | [1] |

| CAS Number | 137640-94-9 | [2][3] |

| PubChem CID | 11118507 | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

Proposed Synthetic Protocol

This protocol is adapted from the synthesis of 3,6-Dichloro-N-(4-fluorophenyl)picolinamide.[4]

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

6-Chloropicolinoyl chloride

-

4-Fluoroaniline

-

Toluene, anhydrous

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline (1.0 equivalent) in anhydrous toluene.

-

To this solution, add a solution of 6-chloropicolinoyl chloride (1.0 equivalent) in anhydrous toluene.

-

Heat the reaction mixture to reflux and stir for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the white precipitate by filtration.

-

Wash the precipitate several times with ethanol to remove any unreacted starting materials.

-

Dry the final product under vacuum.

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment.

Table 2: Suggested HPLC Parameters

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification of the compound and any volatile impurities.

Table 3: Suggested GC-MS Parameters

| Parameter | Suggested Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 50-500 m/z |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural elucidation. The expected chemical shifts can be predicted based on the structure.

Potential Mechanism of Action and Biological Activity

While the specific biological activity of this compound has not been extensively reported, the broader class of picolinamide derivatives has shown a range of biological activities. These compounds are of interest due to their potential as:

-

Antitumor Agents: Several studies have demonstrated the antiproliferative activity of picolinamide derivatives against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is critical for tumor angiogenesis.[5] Some derivatives have also been shown to inhibit Aurora kinases, which are involved in cell cycle regulation.[6]

-

Antimicrobial Agents: Certain picolinamide compounds have exhibited antimicrobial and antifungal properties.[7][8]

The biological activity of this compound would likely be influenced by the electronic and steric properties of the chloro and fluoro substituents on the pyridine and phenyl rings, respectively.

Potential Signaling Pathway Involvement

Based on the activity of related compounds, a potential mechanism of action could involve the inhibition of protein kinases. The diagram below illustrates a generalized kinase inhibition pathway.

Figure 2: Generalized kinase inhibition pathway.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide provides essential information to support its synthesis, characterization, and preliminary biological evaluation. Further research is warranted to determine its specific physical properties, optimize its synthesis, and elucidate its precise mechanism of action and therapeutic potential.

References

- 1. This compound | C12H8ClFN2O | CID 11118507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. molbase.com [molbase.com]

- 4. 3,6-Dichloro-N-(4-fluorophenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Chloro-N-(4-fluorophenyl)picolinamide

IUPAC Name: 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide

This technical guide serves to provide a comprehensive overview of the chemical properties of 6-Chloro-N-(4-fluorophenyl)picolinamide. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Information

This compound is a halogenated aromatic amide. Its structure consists of a picolinamide core, which is a pyridine ring with a carboxamide group at the 2-position. This core is further substituted with a chlorine atom at the 6-position of the pyridine ring and the amide nitrogen is attached to a 4-fluorophenyl group.

Data Presentation: Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide | [1] |

| Molecular Formula | C₁₂H₈ClFN₂O | [1] |

| Molecular Weight | 250.65 g/mol | [1] |

| CAS Number | 137640-94-9 | [1] |

Experimental Protocols

Despite a comprehensive search of available scientific literature and chemical databases, a specific and detailed experimental protocol for the synthesis of this compound could not be located.

However, a general synthetic approach for similar picolinamide derivatives involves the coupling of a picolinic acid derivative with an aniline derivative. For this compound, this would conceptually involve the reaction of 6-chloropicolinic acid (or its activated form, such as an acyl chloride) with 4-fluoroaniline.

A representative, though not identical, synthesis for a related compound, 3,6-dichloro-N-(4-fluorophenyl)picolinamide, is described as follows: A solution of 3,6-dichloropicolinoyl chloride in toluene is added to a solution of 4-fluorobenzenamine in toluene. The reaction mixture is then refluxed. This procedure suggests a potential synthetic route that could be adapted for the target molecule.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research into the pharmacological properties of this specific compound has not been reported in the reviewed literature. While studies on other picolinamide derivatives have shown a range of biological activities, these cannot be directly extrapolated to the title compound.

Mandatory Visualizations

As no specific experimental workflows or signaling pathways for this compound have been identified, the creation of corresponding diagrams is not possible at this time.

Logical Relationship of a General Picolinamide Synthesis

To illustrate the general synthetic logic, a conceptual workflow for the synthesis of a picolinamide is provided below.

Caption: General synthetic route to picolinamide derivatives.

References

An In-depth Technical Guide to 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide

This technical guide provides a comprehensive overview of 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide, a pyridine carboxamide derivative of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, potential therapeutic applications based on related compounds, and insights into its potential mechanism of action.

Chemical Identity and Synonyms

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C₁₂H₈ClFN₂O.[1] For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms and identifiers.

| Identifier | Value |

| IUPAC Name | 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide |

| Synonyms | 6-Chloro-N-(4-fluorophenyl)picolinamide[1], 6-Chloro-N-(4-fluorophenyl)-2-pyridinecarboxamide[1] |

| CAS Number | 137640-94-9 |

| Molecular Weight | 250.66 g/mol |

Potential Therapeutic Applications

While specific biological activity data for 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide is not extensively available in public literature, the broader class of pyridine carboxamides has demonstrated significant potential in various therapeutic areas, particularly as antifungal and anticancer agents.

Antifungal Activity

Derivatives of pyridine carboxamide have shown promising activity against a range of fungal pathogens.[2] For instance, structurally related compounds have been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[2] Another potential mechanism of antifungal action for picolinamide derivatives is the inhibition of Sec14p, a crucial lipid-transfer protein in fungi.[3][4][5]

A study on 6-chloro-N-(2-((4-fluorophenyl)amino)phenyl)nicotinamide, a compound with a similar pyridine carboxamide core, demonstrated notable in vitro activity against Botrytis cinerea.[2]

Table 1: In Vitro Antifungal Activity of a Related Pyridine Carboxamide Derivative [2]

| Compound | Target Organism | IC₅₀ (µg/mL) |

| 6-chloro-N-(2-((4-fluorophenyl)amino)phenyl)nicotinamide | Botrytis cinerea | 1.23 |

This data suggests that 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide warrants investigation for its potential as an antifungal agent.

Anticancer Activity

The pyridine carboxamide scaffold is also a feature in several compounds investigated for their anticancer properties.[6][7][8] The mechanism of action for such compounds can vary, but some have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For example, a quinazoline derivative bearing a 3-chloro-4-fluorophenyl moiety has been evaluated for its antiproliferative efficacy in various colon cancer cell lines.

Table 2: In Vitro Anticancer Activity of a Related Quinolone Derivative [9]

| Compound | Cell Line | IC₅₀ (µM) |

| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine | HCT116 (Colon) | 8.50 |

| HT29 (Colon) | 5.80 | |

| SW620 (Colon) | 6.15 |

These findings indicate that the 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide structure could serve as a basis for the development of novel anticancer agents.

Experimental Protocols

Proposed Synthesis of 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide

This proposed synthesis involves the amidation of a pyridine carboxylic acid derivative.

Materials:

-

6-chloropyridine-2-carboxylic acid

-

4-fluoroaniline

-

A suitable coupling agent (e.g., HATU, HBTU)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve 6-chloropyridine-2-carboxylic acid (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2 equivalents) to the solution and stir for 10-15 minutes to activate the carboxylic acid.

-

Add 4-fluoroaniline (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide.

Note: This is a generalized protocol and would require optimization of reaction conditions, including solvent, coupling agent, base, temperature, and reaction time.

Potential Mechanism of Action and Signaling Pathways

Based on studies of related picolinamide derivatives, a potential mechanism of antifungal action for 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide could involve the inhibition of the essential fungal lipid-transfer protein, Sec14p.[3][4][5]

Inhibition of Sec14p Signaling Pathway

Sec14p is a phosphatidylinositol/phosphatidylcholine transfer protein that plays a vital role in maintaining the lipid composition of the Golgi apparatus, which is crucial for vesicular trafficking and cell viability in fungi.[3] Inhibition of Sec14p disrupts these processes, leading to fungal cell death.

Below is a DOT script representation of the proposed inhibitory action.

Caption: Proposed inhibition of the Sec14p signaling pathway.

This diagram illustrates the normal function of Sec14p in maintaining Golgi lipid homeostasis, which is essential for vesicular trafficking and ultimately fungal cell viability. The proposed inhibitor, 6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide, is hypothesized to bind to Sec14p, thereby disrupting this critical pathway.

Conclusion

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is limited, the well-documented antifungal and anticancer activities of related pyridine carboxamide derivatives provide a strong rationale for its further investigation. The potential mechanism of action, particularly the inhibition of fungal Sec14p, offers a compelling avenue for the development of new antifungal drugs. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its biological activity profile and therapeutic potential.

References

- 1. This compound | C12H8ClFN2O | CID 11118507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alliedacademies.org [alliedacademies.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Picolinamides: A Technical Guide to Novel Derivatives Targeting VEGFR-2 in Cancer Therapy

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, a class of heterocyclic amide compounds known as picolinamide derivatives has emerged as a promising frontier. This technical guide delves into the discovery and development of novel picolinamide-based molecules, with a specific focus on their potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.

Introduction: The Therapeutic Potential of Picolinamide Scaffolds

Picolinamide, a carboxamide derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to the generation of libraries of compounds with a wide spectrum of biological activities. Recent research has highlighted the potential of picolinamide derivatives as potent inhibitors of various enzymes implicated in disease, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders, and more critically for oncology, key kinases such as Aurora B and VEGFR-2.[1][2][3][4]

This guide will focus on the burgeoning class of picolinamide derivatives designed to target VEGFR-2. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer treatment, as it effectively curtails tumor-induced angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[3][5]

Data Presentation: In Vitro Efficacy of Novel Picolinamide-Based VEGFR-2 Inhibitors

A series of novel picolinamide-based derivatives have been synthesized and evaluated for their anti-proliferative activity against human cancer cell lines, as well as their direct inhibitory effect on VEGFR-2 kinase. The following tables summarize the key quantitative data from these studies, providing a clear comparison of the potency of these novel compounds.

Table 1: In Vitro Anti-proliferative Activity of Picolinamide Derivatives against A549 and HepG2 Cancer Cell Lines [5]

| Compound ID | Modification | IC50 (μM) - A549 | IC50 (μM) - HepG2 |

| 8j | Cyclohexylamino substituent at the 4-position | 12.5 | 20.6 |

| 8l | 4-Methylbenzylamino substituent at the 4-position | 13.2 | 18.2 |

| Sorafenib | Reference Drug | 19.3 | 29.0 |

| Axitinib | Reference Drug | 22.4 | 38.7 |

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Lead Picolinamide Derivatives [3]

| Compound ID | IC50 (nM) |

| 7h | 87 |

| 9a | 27 |

| 9l | 94 |

| Sorafenib | 180 |

IC50 values represent the concentration of the compound required to inhibit VEGFR-2 kinase activity by 50%. Lower values indicate greater inhibitory potency.

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of a representative picolinamide-based VEGFR-2 inhibitor and the key biological assays used to determine its efficacy.

General Synthesis of 4-Phenoxypicolinamide Derivatives

A common synthetic route to novel picolinamide-based VEGFR-2 inhibitors involves a multi-step process, often culminating in a key coupling reaction. The following is a generalized protocol based on reported syntheses.[6]

Experimental Workflow: Synthesis of Picolinamide Derivatives

Caption: A generalized workflow for the synthesis of picolinamide derivatives.

Step 1: Synthesis of the Picolinamide Core

-

To a solution of a substituted 2-picolinic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired substituted aniline (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude picolinamide intermediate.

Step 2: Suzuki Coupling for Aryl Moiety Introduction

-

In a reaction vessel, combine the intermediate picolinamide (1 equivalent), a suitable boronic acid or ester (1.5 equivalents), a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Add a deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the mixture to a temperature of 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification and Characterization

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the final purified compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.[7]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the synthesized compounds on the enzymatic activity of VEGFR-2.

Experimental Workflow: VEGFR-2 Kinase Assay

Caption: A simplified workflow for an in vitro VEGFR-2 kinase inhibition assay.

-

Prepare a reaction mixture containing recombinant human VEGFR-2 kinase, a suitable kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), and a specific substrate (e.g., a synthetic peptide or Poly(Glu,Tyr)).

-

Add the test picolinamide derivative at various concentrations (typically in a serial dilution).

-

Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay (e.g., HTRF®).

-

Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic and anti-proliferative effects of the picolinamide derivatives on cancer cell lines.

-

Seed cancer cells (e.g., A549 or HepG2) into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.

-

Solubilize the resulting formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Mechanism of Action: Visualizing the VEGFR-2 Signaling Pathway

The anti-angiogenic effects of the novel picolinamide derivatives are exerted through the inhibition of the VEGFR-2 signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention by these inhibitors.

Caption: The VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.

Upon binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[8][9] This activation triggers a cascade of downstream signaling pathways, including the PLCγ/PKC/MAPK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.[8][9] The novel picolinamide derivatives act as potent ATP-competitive inhibitors of the VEGFR-2 kinase domain, effectively blocking the initiation of this signaling cascade and thereby preventing tumor angiogenesis.[5]

Conclusion and Future Directions

The discovery of novel picolinamide derivatives as potent VEGFR-2 inhibitors represents a significant advancement in the development of targeted anti-cancer therapies. The data presented in this guide demonstrates their superior in vitro efficacy compared to existing drugs. The detailed experimental protocols provide a roadmap for the synthesis and evaluation of these promising compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships will guide the design of next-generation picolinamide derivatives with even greater potency and selectivity. Ultimately, these endeavors will pave the way for the clinical translation of this exciting new class of anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

In-depth Technical Guide: 6-Chloro-N-(4-fluorophenyl)picolinamide

A comprehensive review of the available scientific literature reveals a notable absence of published data regarding the mechanism of action, biological targets, and specific experimental studies for the compound 6-Chloro-N-(4-fluorophenyl)picolinamide.

Despite extensive searches for this specific chemical entity, no peer-reviewed articles, patents, or conference proceedings detailing its biological activity were identified. The scientific community has not, to date, published any research that would elucidate its pharmacological profile.

This lack of information prevents the construction of a detailed technical guide as requested. Key components such as quantitative data on biological activity (e.g., IC50, Ki values), descriptions of experimental protocols, and the elucidation of signaling pathways are contingent on the availability of primary research data.

While the user's request for a comprehensive guide is understood, the foundational scientific knowledge for "this compound" does not appear to be publicly available at this time. It is possible that this compound is a novel chemical entity that has not yet been characterized biologically, or it may be a proprietary compound for which research has not been disclosed.

Researchers, scientists, and drug development professionals interested in this molecule would need to undertake foundational research to determine its biological effects. This would involve a series of in vitro and in vivo studies, including but not limited to:

-

Target Identification Studies: To determine the protein(s) or biological pathways with which the compound interacts.

-

In Vitro Assays: To quantify the compound's activity and potency against identified targets.

-

Cell-Based Assays: To understand its effects in a cellular context.

-

In Vivo Studies: To evaluate its efficacy and safety in animal models.

Without such fundamental research, any discussion of the mechanism of action would be purely speculative. Therefore, no data tables or mechanistic diagrams can be generated.

6-Chloro-N-(4-fluorophenyl)picolinamide: A Technical Guide to a Promising Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-(4-fluorophenyl)picolinamide is a small molecule with a chemical structure suggestive of potential biological activity. While specific research on this compound is limited, its core picolinamide structure is a well-established pharmacophore found in a variety of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and, most importantly, the potential therapeutic applications of this compound based on extensive analysis of structurally related compounds. Detailed experimental protocols for its synthesis and proposed biological evaluation are provided to facilitate further investigation into this promising scaffold for drug discovery.

Introduction

The picolinamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with a range of biological targets. The substitution pattern of this compound, featuring a chlorinated pyridine ring and a fluorinated phenyl group, suggests the potential for unique pharmacological properties. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule. By examining the established biological activities of analogous compounds, we can infer potential avenues for investigation in areas such as neurodegenerative disorders, oncology, and infectious diseases.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its pharmacokinetic profile and suitability as a drug candidate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈ClFN₂O | PubChem |

| Molecular Weight | 250.65 g/mol | PubChem |

| CAS Number | 137640-94-9 | Multiple Sources[1][2][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Poorly soluble in water (predicted) | - |

| LogP | 2.9 (predicted) | - |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis

The synthesis of this compound can be readily achieved through a standard amide coupling reaction. A proposed synthetic workflow is outlined below.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloropicolinoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropicolinic acid (1 equivalent).

-

Add thionyl chloride (2-3 equivalents) in excess.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure.

-

The resulting crude 6-chloropicolinoyl chloride, a solid or oil, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C using an ice bath.

-

Dissolve the crude 6-chloropicolinoyl chloride (1.1 equivalents) from Step 1 in the same solvent and add it dropwise to the cooled solution of 4-fluoroaniline.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications (based on structural analogs)

While no biological data is currently available for this compound, the activities of structurally similar compounds provide a strong rationale for its investigation in several therapeutic areas.

Neurodegenerative Diseases: Positive Allosteric Modulation of mGluR4

A series of N-(4-acetamido)-phenylpicolinamides have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[4][5] mGluR4 is a promising target for the treatment of Parkinson's disease and other neurological disorders. PAMs of mGluR4 can enhance the receptor's response to its endogenous ligand, glutamate, offering a more nuanced modulation of neuronal activity compared to direct agonists. The core picolinamide structure is crucial for this activity.

Caption: Simplified signaling pathway of mGluR4 modulation by a PAM.

Oncology

N-methylpicolinamide derivatives have been extensively investigated as anticancer agents.[6] These compounds have been shown to inhibit various kinases and other cellular targets involved in cancer cell proliferation and survival. The presence of the halogen atoms (chlorine and fluorine) on this compound could enhance its anticancer activity through various mechanisms, including improved binding to target proteins and altered metabolic stability.

Antimicrobial Activity

Derivatives of 6-chloropyridin-2-ylamine have demonstrated antibacterial and antifungal properties.[7] The picolinamide scaffold itself is present in some antimicrobial agents. Therefore, this compound warrants investigation for its potential as a novel antimicrobial agent, particularly in the context of rising antibiotic resistance.

Structure-Activity Relationship (SAR) Insights from Analogs

Based on the literature for related picolinamides, the following SAR insights can be proposed for this compound:

-

Picolinamide Core: The pyridine nitrogen and the amide linkage are often crucial for forming hydrogen bonds with target proteins.

-

6-Chloro Substituent: The chlorine atom at the 6-position of the pyridine ring can influence the electronic properties of the ring and may engage in halogen bonding or hydrophobic interactions within the binding pocket. It can also block metabolic oxidation at this position, potentially increasing the compound's half-life.

-

N-(4-fluorophenyl) Group: The nature and position of substituents on the N-phenyl ring are critical for determining potency and selectivity. The 4-fluoro substituent can enhance binding affinity through hydrogen bonding or other electrostatic interactions and may improve metabolic stability and membrane permeability.

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic applications of this compound, the following initial screening assays are recommended.

In Vitro mGluR4 PAM Activity Assay

-

Cell Line: Use a stable cell line co-expressing human or rat mGluR4 and a suitable reporter gene (e.g., luciferase under the control of a cAMP-responsive element) or a calcium-sensitive dye.

-

Assay Principle: Measure the potentiation of the glutamate-induced response by the test compound.

-

Procedure: a. Plate the cells in a 96- or 384-well plate. b. Add the test compound at various concentrations. c. Add a sub-maximal concentration (EC₂₀) of glutamate. d. Incubate for a specified period. e. Measure the reporter gene activity (luminescence) or intracellular calcium concentration (fluorescence).

-

Data Analysis: Calculate the EC₅₀ value for the potentiation of the glutamate response.

In Vitro Anticancer Cytotoxicity Assay

-

Cell Lines: Use a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).

-

Assay Principle: The MTT or MTS assay, which measures the metabolic activity of viable cells, is a standard method for assessing cytotoxicity.

-

Procedure: a. Seed the cancer cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for 48-72 hours. c. Add the MTT or MTS reagent and incubate for 2-4 hours. d. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Microbial Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Assay Principle: Determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Procedure: a. Prepare a serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours. d. Determine the MIC by visual inspection for turbidity.

Conclusion

While this compound is an understudied molecule, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The picolinamide core, combined with its specific halogenation pattern, presents a compelling starting point for the development of novel therapeutics targeting mGluR4 for neurodegenerative diseases, various pathways in oncology, and microbial targets. The synthetic route is straightforward, and the proposed biological assays provide a clear path for initiating the investigation of this promising compound. Further empirical studies are essential to validate these hypotheses and unlock the full therapeutic potential of this compound.

References

- 1. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 2. This compound, CasNo.137640-94-9 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]

- 3. aobchem.com [aobchem.com]

- 4. Discovery, synthesis, and structure-activity relationship development of a series of N-(4-acetamido)phenylpicolinamides as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)) with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Agrochemical Frontier: A Technical Guide to Substituted Picolinamides

For Researchers, Scientists, and Drug Development Professionals

Substituted picolinamides have emerged as a versatile and potent class of molecules in the agrochemical industry, demonstrating significant efficacy as both fungicides and herbicides. Their diverse modes of action and the potential for tailored synthesis make them a focal point of ongoing research and development. This technical guide provides an in-depth overview of the core agrochemical applications of substituted picolinamides, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used in their evaluation.

Fungicidal Applications: Targeting Fungal Respiration

A significant breakthrough in fungicide development has been the introduction of picolinamide derivatives that target the fungal mitochondrial respiratory chain. These compounds have established a novel mode of action, providing a crucial tool for managing resistance to existing fungicide classes.

Mode of Action: Inhibition of the Cytochrome bc1 Complex (Complex III)

The primary fungicidal mechanism of many substituted picolinamides involves the inhibition of the cytochrome bc1 complex, also known as Complex III, a critical component of the mitochondrial electron transport chain. Specifically, these compounds act as Quinone-inside (Qi) inhibitors.[1][2][3] They bind to the Qi site of cytochrome b, one of the subunits of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the Q-cycle and halting ATP synthesis, which is essential for fungal cellular processes.[1][2] This mode of action is distinct from that of strobilurin fungicides (Qo inhibitors), meaning there is no cross-resistance between the two classes.[1]

Prominent examples of QiI picolinamide fungicides include fenpicoxamid and florylpicoxamid.[1][2] These compounds are derived from the natural product UK-2A, which itself is a potent inhibitor of the cytochrome bc1 complex.[1][2][3] Fenpicoxamid is metabolized by fungi to its active form, UK-2A, which then exerts its inhibitory effect.[2]

References

- 1. The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QI Fungicides | FRAC [frac.info]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Antifungal Potential of Picolinamide Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to public health and food security, necessitating the urgent development of novel antifungal agents with diverse mechanisms of action. Among the promising chemical scaffolds being explored, picolinamides—derivatives of picolinic acid—have demonstrated significant and versatile antifungal properties. This technical guide provides an in-depth overview of the current research on picolinamide-based antifungal agents, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols utilized in their evaluation.

Core Antifungal Mechanisms of Picolinamide Scaffolds

Picolinamide derivatives have been shown to exert their antifungal effects through at least two distinct and well-characterized mechanisms, making them a versatile scaffold for antifungal drug development.

One class of picolinamides targets Sec14p , a crucial phosphatidylinositol/phosphatidylcholine transfer protein in fungi.[1][2][3] Inhibition of Sec14p disrupts lipid homeostasis and essential cellular processes, leading to fungal cell death.[1][2] This mechanism is particularly noteworthy as it presents a novel target for antifungal therapy with potential for high fungal specificity, given the structural divergence from mammalian lipid-transfer proteins.[1]

A second, commercially significant class of picolinamides functions as Quinone-inside Inhibitors (QiI) .[4][5] These compounds, including the fungicides fenpicoxamid and florylpicoxamid, target the Qi site of the mitochondrial cytochrome bc1 complex (Complex III).[4][5] By binding to this site, they effectively block the electron transport chain, disrupting fungal respiration and leading to a potent fungicidal effect.[4] This mode of action is distinct from strobilurin fungicides, which target the Qo site of the same complex, thereby mitigating the risk of cross-resistance.[4]

Quantitative Antifungal Activity of Picolinamide Derivatives

The antifungal efficacy of various picolinamide scaffolds has been quantified against a range of fungal pathogens. The following tables summarize the reported inhibitory concentrations.

| Compound Class/Derivative | Fungal Species | Activity Metric | Value | Reference |

| Picolinamide (Compound 1) | Saccharomyces cerevisiae | IC50 | 13.5 µM | [1] |

| Benzamide (Compound 3) | Saccharomyces cerevisiae | IC50 | 6.6 µM | [1] |

| Florylpicoxamid | Zymoseptoria tritici | In vitro GI80 | 0.0046 mg L-1 | [6] |

| Florylpicoxamid | Zymoseptoria tritici | In planta DC80 | 0.03 mg L-1 | [6] |

Table 1: In Vitro and In Planta Inhibitory Concentrations of Sec14p and QiI Inhibitors. GI80 refers to 80% growth inhibition, and DC80 refers to 80% disease control.

| Derivative | Fungal Species | ED50 (μg mL-1) | Reference |

| N-phenyl-(3-chloro)-imino-picolinamide | Rhizoctonia solani | 29.1 | [7] |

| N-phenyl-(3-chloro)-imino-picolinamide | Alternaria alternata | 33.9 | [7] |

| N-phenyl-(2-chloro)-imino-picolinamide | Rhizoctonia solani | 38.2 | [7] |

| 4-Chloro picolinamide | Rhizoctonia solani / A. alternata | 51.4 - 87.2 | [7] |

| 4-Fluoro picolinamide | Rhizoctonia solani / A. alternata | 51.4 - 87.2 | [7] |

| N-phenyl-(2-hydroxy)-imino-picolinamide | Rhizoctonia solani / A. alternata | 67.6 - 81.7 | [7] |

| N-phenyl-(4-hydroxy)-imino-picolinamide | Rhizoctonia solani / A. alternata | 67.6 - 81.7 | [7] |

Table 2: Median Effective Dose (ED50) of Substituted Picolinamides against Phytopathogenic Fungi.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the synthesis and evaluation of picolinamide-based antifungal agents.

Synthesis of Novel Picolinamide Derivatives

A general method for synthesizing novel picolinamide derivatives involves a multi-step process.[7] The synthesis of N-phenyl-(2-nitro)-imino-picolinamide is provided as a representative example:

-

Esterification of Picolinic Acid: Picolinic acid is first esterified.

-

Hydrazine Condensation: The resulting ester is condensed with hydrazine hydrate.

-

Refluxing with Aromatic Aldehydes: The product from the previous step is subsequently refluxed with various substituted aromatic aldehydes to yield the final picolinamide derivatives.[7]

-

Characterization: The synthesized compounds are then characterized using physico-spectral techniques such as IR, 1H NMR, ESI-MS, and elemental analysis.[7]

In Vitro Antifungal Susceptibility Testing

The antifungal activity of synthesized picolinamide derivatives against phytopathogenic fungi can be evaluated using a poisoned food technique.

-

Media Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., acetone). Desired concentrations are then prepared by serial dilution. An appropriate volume of the test solution is mixed with autoclaved, molten Potato Dextrose Agar (PDA) medium.

-

Inoculation: A mycelial disc of the test fungus is aseptically inoculated onto the center of the solidified PDA plate containing the test compound.

-

Incubation: The inoculated plates are incubated at an appropriate temperature (e.g., 25±2°C) until fungal growth in the control plate (without the test compound) is complete.

-

Data Collection: The colony diameter is measured, and the percentage of mycelial growth inhibition is calculated relative to the control.

-

ED50 Determination: The median effective dose (ED50), the concentration that causes 50% inhibition of fungal growth, is determined by probit analysis of the dose-response data.[7]

For yeast, antifungal susceptibility testing is often performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10] Broth microdilution is a common method:

-

Inoculum Preparation: A standardized inoculum of the yeast is prepared in a suitable broth medium (e.g., RPMI 1640).[11][12]

-

Drug Dilution: The test compounds are serially diluted in microtiter plates.

-

Inoculation and Incubation: The prepared inoculum is added to the wells of the microtiter plate, which is then incubated for 24-48 hours.[8][11]

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant reduction in fungal growth (e.g., 50% or 90% inhibition) compared to a drug-free control.[12]

Target Identification using Chemogenomic Profiling

Chemogenomic profiling, specifically haploinsufficiency profiling (HIP) and homozygous profiling (HOP), is a powerful tool for identifying the cellular targets of antifungal compounds in model organisms like Saccharomyces cerevisiae.[1]

-

Yeast Strain Libraries: The method utilizes comprehensive libraries of yeast deletion strains, where each strain has a single gene deleted (homozygous) or has one of its two copies deleted (heterozygous).

-

Compound Screening: The yeast libraries are grown in the presence of the picolinamide compound of interest.

-

Fitness Profiling: The growth (fitness) of each mutant strain is quantitatively measured.

-

Target Identification: Strains that show hypersensitivity to the compound (i.e., reduced growth compared to wild-type) point to the gene product that is either the direct target of the compound or part of a pathway affected by the compound's action.[1] For instance, if the heterozygous strain for Sec14p (SEC14/sec14Δ) shows decreased fitness in the presence of a picolinamide derivative, it strongly suggests that Sec14p is the target.[1]

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

References

- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]

The Compass of Discovery: A Technical Guide to the Preclinical Characterization of Novel Picolinamides

Introduction: The Picolinamide Scaffold - A Privileged Platform for Novel Therapeutics

The picolinamide moiety, a simple yet versatile pyridinecarboxamide, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its unique electronic and structural properties allow it to engage in a wide array of biological interactions, leading to the development of compounds with diverse therapeutic potential. Picolinamide-based molecules have demonstrated efficacy as antibacterial agents that selectively target Clostridioides difficile, anticancer therapeutics, and modulators of critical enzymes and receptors.[2][3][4][5] The journey of a novel picolinamide from a promising "hit" to a clinical candidate is a rigorous, multi-stage process of preclinical characterization. This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to navigate this critical path, ensuring that only the most promising candidates advance. Our approach is not a rigid checklist but a dynamic, decision-driven workflow, emphasizing scientific integrity, causality in experimental design, and robust, self-validating data packages.

Chapter 1: Foundational Physicochemical & Early ADME Profiling

Expertise & Experience: Before delving into complex biological assays, we must first understand the fundamental nature of our molecule. The physicochemical properties of a novel picolinamide dictate its behavior in every subsequent experiment, from bioassay buffer to the complex milieu of an in vivo model. Early characterization prevents costly downstream failures and provides the essential parameters for formulation development. Picolinamide derivatives can exhibit a range of solubilities, and understanding this early is paramount.[6][7]

Kinetic Solubility Assessment

Causality: Poor aqueous solubility is a primary reason for the failure of promising compounds. It can lead to underestimated potency in biological assays, poor absorption, and unreliable in vivo data.[8] A kinetic solubility assay is a high-throughput method used in early discovery to quickly assess a compound's solubility under non-equilibrium conditions, mimicking the rapid dissolution required after oral administration.[9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [10][11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test picolinamide in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: In a clear 96-well or 384-well microplate, dispense 198 µL of aqueous phosphate-buffered saline (PBS, pH 7.4) into each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%. This rapid addition from a concentrated organic stock into an aqueous buffer is what defines the "kinetic" nature of the assay.

-

Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for precipitation to occur.

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is directly proportional to the amount of precipitated compound.

-

Data Analysis: The solubility is determined by comparing the light scattering of the test compound to that of known standards and a blank (DMSO/buffer only). The result is reported as the concentration at which the compound begins to precipitate.

Lipophilicity (LogD) Determination

Causality: Lipophilicity, often expressed as the distribution coefficient (LogD) at a specific pH (typically 7.4), is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME profile. A LogD value that is too high can lead to poor solubility and high metabolic turnover, while a value that is too low may result in poor membrane permeability.

Workflow: Foundational Characterization

The initial characterization phase establishes the basic "drug-likeness" of the novel picolinamide.

References